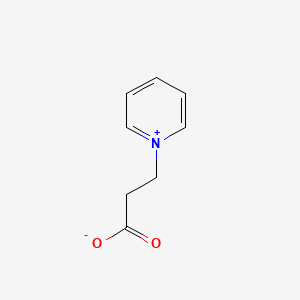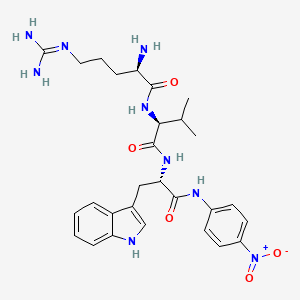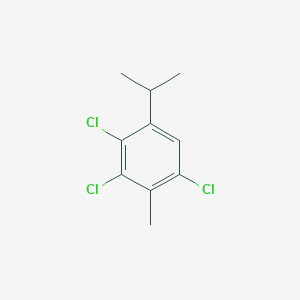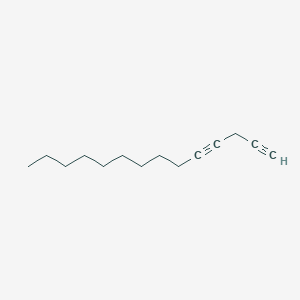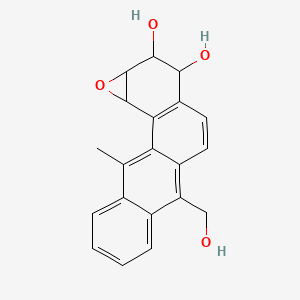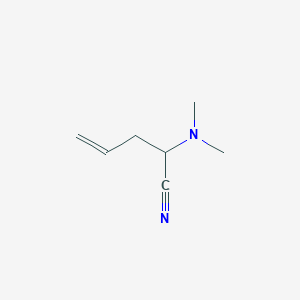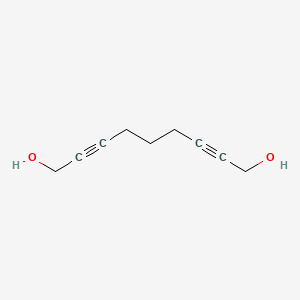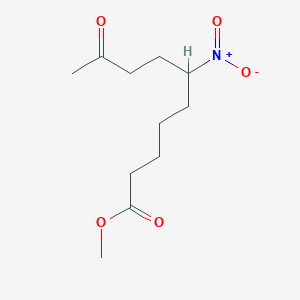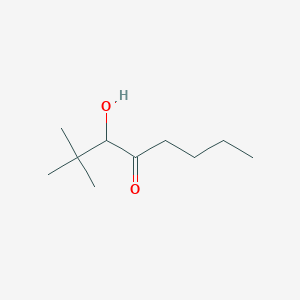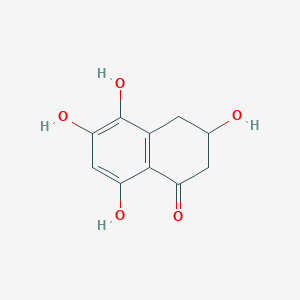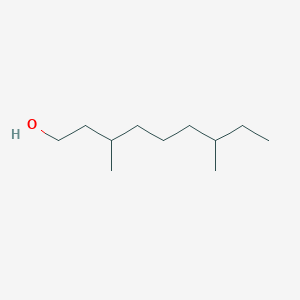
3,7-Dimethylnonan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylnonan-1-OL is an organic compound with the molecular formula C11H24O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3,7-Dimethylnonan-1-OL can be achieved through several synthetic routes. One common method involves the hydrolysis of 5-bromo-3-methylpentan-1-ol, followed by a series of reactions including the formation of Grignard reagents and subsequent reactions with allyl bromide . Another method involves the use of 4-methyltetrahydropyran as a starting material, which undergoes a series of reactions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized processes to ensure high yield and purity. These methods may include the use of specific catalysts, controlled reaction conditions, and purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylnonan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylnonan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying the behavior of fatty alcohols in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial products .
Wirkmechanismus
The mechanism of action of 3,7-Dimethylnonan-1-OL involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethyloctan-1-OL
- 3,7-Dimethyldecan-1-OL
- 3,7-Dimethylundecan-1-OL
Uniqueness
3,7-Dimethylnonan-1-OL is unique due to its specific carbon chain length and branching pattern, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
86414-50-8 |
|---|---|
Molekularformel |
C11H24O |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
3,7-dimethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-4-10(2)6-5-7-11(3)8-9-12/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
BOJBJKQDVSMIQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






